molecular formula C11H17NO B1592993 5-tert-Butyl-2-methoxyaniline CAS No. 3535-88-4

5-tert-Butyl-2-methoxyaniline

Cat. No.: B1592993
CAS No.: 3535-88-4
M. Wt: 179.26 g/mol
InChI Key: KKWCHQCOINWUAE-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methoxyaniline: is an organic compound with the molecular formula C11H17NO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the 5-position and a methoxy group at the 2-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Biochemical Analysis

Biochemical Properties

5-tert-Butyl-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of anisole-containing polypyridylamine, which is a potential tetradentate ligand . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure leads to cumulative changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound may be actively transported into the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-methoxyaniline typically involves the nitration of 2-methoxyaniline followed by reduction and alkylation. One common method includes:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions and equipment used can vary depending on the scale and desired purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methoxy groups direct incoming substituents to the ortho and para positions relative to the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.

Major Products Formed:

Scientific Research Applications

5-tert-Butyl-2-methoxyaniline is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    2-Methoxyaniline: Lacks the tert-butyl group, making it less sterically hindered.

    5-tert-Butylaniline: Lacks the methoxy group, affecting its electronic properties.

    2,5-Dimethoxyaniline: Contains an additional methoxy group, altering its reactivity and solubility.

Uniqueness: 5-tert-Butyl-2-methoxyaniline is unique due to the combination of the tert-butyl and methoxy groups, which provide a balance of steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

4-tert-butyl-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWCHQCOINWUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624347
Record name 4-tert-Butyl-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-88-4
Record name 4-tert-Butyl-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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